molecular formula C12H15BrSZn B14870104 3-CyclohexylthiophenylZinc bromide

3-CyclohexylthiophenylZinc bromide

Cat. No.: B14870104
M. Wt: 336.6 g/mol
InChI Key: MJTGQJYSCCVJMC-UHFFFAOYSA-M
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Description

3-CyclohexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H15BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-CyclohexylthiophenylZinc bromide can be synthesized through the reaction of 3-cyclohexylthiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 3-cyclohexylthiophene in THF.
  • Addition of zinc bromide to the solution.
  • Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CyclohexylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes with different substituents.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenes with modified substituents.

    Substitution: Various organozinc compounds with different functional groups.

Scientific Research Applications

3-CyclohexylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-CyclohexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-CyclohexylthiophenylLithium: Another organometallic compound with similar reactivity but different metal center.

    3-CyclohexylthiophenylMagnesium bromide: A Grignard reagent with similar applications in organic synthesis.

    3-CyclohexylthiophenylCopper: An organocopper compound used in similar cross-coupling reactions.

Uniqueness

3-CyclohexylthiophenylZinc bromide is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its ability to form stable organozinc intermediates allows for precise control over reaction conditions and product formation, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15BrSZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H15S.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3,7-8,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1

InChI Key

MJTGQJYSCCVJMC-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)SC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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